molecular formula C8H14O3 B14087438 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol

3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol

Cat. No.: B14087438
M. Wt: 158.19 g/mol
InChI Key: OZYZQEWPEYGVRU-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol is an organic compound characterized by its unique structure, which includes a dioxolane ring and an allyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with allyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the dioxolane derivative attacks the allyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The allyl alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products Formed

    Oxidation: Formation of 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enal or 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid.

    Reduction: Formation of 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol.

    Substitution: Formation of 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enyl halides.

Scientific Research Applications

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. The dioxolane ring and allyl alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate
  • 4-(Hydroxymethyl)-1,3-dioxolan-2-one

Uniqueness

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol is unique due to the presence of both a dioxolane ring and an allyl alcohol group, which confer distinct reactivity and versatility in synthetic applications. Its structure allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYZQEWPEYGVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C=CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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